molecular formula C23H19ClN2O B2815172 2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole CAS No. 338772-09-1

2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole

Cat. No.: B2815172
CAS No.: 338772-09-1
M. Wt: 374.87
InChI Key: FYQYTSLBXQHOFZ-BUHFOSPRSA-N
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Description

The compound 2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole (CAS: 338772-09-1) is a benzimidazole derivative with a molecular formula of C23H19ClN2O and a molar mass of 374.86 g/mol . Its structure features:

  • A benzimidazole core (positions 1 and 3).
  • A 3-methoxybenzyl group at position 1, contributing to steric bulk and lipophilicity.

This compound’s synthesis likely involves condensation reactions under optimized solvent conditions, as ionic liquids (ILs) are reported to enhance yields in benzimidazole synthesis compared to polar aprotic solvents like DMF or ethanol .

Properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-methoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O/c1-27-19-9-6-7-17(15-19)16-26-22-12-5-4-11-21(22)25-23(26)14-13-18-8-2-3-10-20(18)24/h2-15H,16H2,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQYTSLBXQHOFZ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzimidazole precursor, 2-chlorostyrene, and 3-methoxybenzyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The benzimidazole precursor is reacted with 2-chlorostyrene under reflux conditions to form the intermediate product. This intermediate is then reacted with 3-methoxybenzyl chloride to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes structural differences between the target compound and related benzimidazole derivatives:

Compound Name (CAS) Substituents at Position 1 Substituents at Position 2/5 Molecular Weight (g/mol) Key Features
Target Compound (338772-09-1) 3-Methoxybenzyl 2-Chlorostyryl 374.86 Styryl group for π-conjugation
2-(2-Chloro-3-pyridinyl)-1-(2-fluorobenzyl) 2-Fluorobenzyl 2-Chloro-3-pyridinyl ~356.8 Pyridine ring; fluorinated substituent
2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole (14225-76-4) - 2-Chlorophenyl; 5-methyl 257.72 Chlorophenyl and methyl groups
2-(Difluoromethyl)-1-[7-morpholinyl-pyrazolo[1,5-a]pyrimidinyl] - Difluoromethyl; pyrazolopyrimidine ~550 (estimated) Heterocyclic extension; morpholine
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole - 5-Chloro; sulfanyl-phenoxyethyl ~360 (estimated) Sulfur-containing substituent

Functional Differences

  • Electronic Properties : The styryl group in the target compound may enable fluorescence or photochemical activity, unlike chlorophenyl or pyridinyl substituents in other derivatives .
  • Biological Activity : Compounds such as 2-(difluoromethyl)-1-[7-morpholinyl-pyrazolo[1,5-a]pyrimidinyl] () are designed for kinase inhibition, whereas the target compound’s applications remain unexplored in the provided data.

Comparison with Other Derivatives

  • Pyrazolopyrimidine Derivatives (): Synthesized via reductive amination or amidation using HATU/TEA in DCM, achieving 33–81% yields.
  • Sulfur-Containing Derivatives (): Sulfanyl groups are introduced via nucleophilic substitution, requiring thiols and alkyl halides.

Physicochemical Properties

Property Target Compound 2-(2-Chloro-3-pyridinyl)-1-(2-fluorobenzyl) 2-(Difluoromethyl)-pyrazolopyrimidine
Solubility Low (lipophilic groups) Moderate (fluorobenzyl enhances polarity) Low (bulky substituents)
Melting Point Not reported Not reported Not reported
Stability Likely stable Stable under inert conditions Sensitive to hydrolysis

Biological Activity

The compound 2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole is a derivative of the benzimidazole family, which has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their roles in pharmacology, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activities associated with this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains. A comparative study showed that it possesses notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/ml
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

These results suggest that the compound may be effective in treating infections caused by these pathogens.

Anticancer Activity

Benzimidazole derivatives have also been explored for their anticancer properties. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines. The following table summarizes the findings from a study assessing its anticancer effects:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)15Induction of apoptosis
HeLa (cervical cancer)10Cell cycle arrest
A549 (lung cancer)12Inhibition of angiogenesis

The compound's ability to induce apoptosis and inhibit cell cycle progression highlights its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives is well-documented. In a recent study, this compound was evaluated for its effects on inflammatory markers in vitro. The results indicated significant reductions in levels of pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Inhibition : Similar to other benzimidazoles, it may disrupt microtubule dynamics, affecting cell division and proliferation.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It may interact with specific receptors involved in signaling pathways related to inflammation and tumor growth.

Case Studies

A case study involving the synthesis and biological evaluation of this compound highlighted its effectiveness against multidrug-resistant bacterial strains. The study reported successful synthesis followed by screening against clinical isolates, confirming its potential as a lead compound for further development.

Q & A

Q. What are the optimal synthetic routes for 2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole?

The synthesis typically involves multi-step reactions starting from substituted benzimidazole precursors. Key steps include:

  • Condensation reactions : Reacting 2-chlorostyryl chloride with 1-(3-methoxybenzyl)-1H-benzimidazole under basic conditions (e.g., K₂CO₃ in DMF) .
  • Ultrasound-assisted synthesis : Using SiO₂/CCl₃COOH as a catalyst to enhance reaction efficiency and yield (e.g., 89–93% isolated yields under ultrasound irradiation) .
  • Purification : Recrystallization or column chromatography to isolate the pure compound.

Q. How is the compound characterized structurally, and what analytical methods are recommended?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry (e.g., mean C–C bond length precision of 0.006 Å and R-factor < 0.1 using SHELX software) .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm, methoxy group at δ 3.8 ppm) .
    • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1620 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z = 353.2 for [M+1]⁺ in Cl-substituted analogs) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s biological activity?

  • Chlorostyryl group : Enhances lipophilicity and π-π stacking with biological targets (e.g., DNA intercalation or kinase inhibition) .
  • 3-Methoxybenzyl group : Modulates electron density and hydrogen-bonding capacity, affecting binding affinity to receptors (e.g., IC₅₀ values < 10 μM in cancer cell lines) .
  • Comparative SAR studies : Substitution with electron-withdrawing groups (e.g., Cl, F) increases anticancer activity compared to electron-donating groups (e.g., -OCH₃) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to minimize variability .
  • Metabolic stability testing : Evaluate compound degradation in serum (e.g., t₁/₂ < 2 hours in murine plasma) to explain discrepancies in in vitro vs. in vivo efficacy .
  • Target validation : Employ CRISPR-Cas9 knockout models to confirm mechanism of action (e.g., apoptosis via Bcl-2 suppression) .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to tubulin (e.g., ΔG = -9.2 kcal/mol for colchicine-binding site) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å for kinase inhibitors) .
  • QSAR models : Correlate substituent properties (e.g., Hammett σ values) with IC₅₀ data to guide structural optimization .

Structural and Mechanistic Studies

Q. What crystallographic challenges arise during structural determination, and how are they addressed?

  • Disorder in styryl groups : Mitigated by cooling crystals to 100 K and using high-resolution detectors .
  • Twinned crystals : Resolved via SHELXL’s TWIN/BASF commands with a BASF parameter ~0.3 .
  • Hydrogen bonding networks : Identified using Hirshfeld surface analysis (e.g., C–H⋯O/Cl interactions contributing to 15% of crystal packing) .

Q. How does the compound interact with metal ions in coordination chemistry applications?

  • Cd(II) complexes : Forms tetrahedral geometries with Cd–N bond lengths of ~2.35 Å and Cd–Cl of ~2.50 Å .
  • Antimicrobial activity : Coordination to Cu(II) enhances efficacy against E. coli (MIC = 8 μg/mL vs. 32 μg/mL for free ligand) .

Comparative Analysis with Analogues

Compound Substituents Anticancer IC₅₀ (μM) Antimicrobial MIC (μg/mL) Ref.
Target compound2-Cl-styryl, 3-OCH₃-benzyl7.2 (MCF-7)16 (S. aureus)
2-(4-Fluorophenyl)-benzimidazole4-F-phenyl23.5 (HCT-116)32 (E. coli)
2-Thiazolyl-benzimidazoleThiazole>50 (HeLa)8 (C. albicans)

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement (R-factor < 0.05) and PLATON for validation .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .
  • Synthetic scalability : Optimize solvent systems (e.g., ethanol/water for greener synthesis) and catalyst recycling .

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